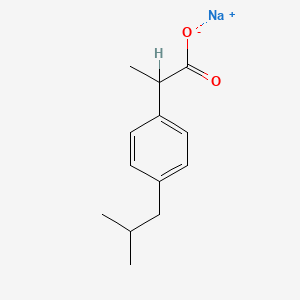

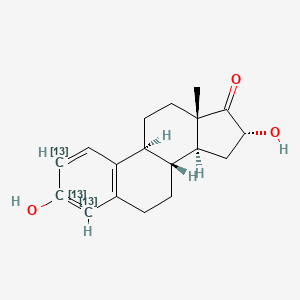

(±)-Prasugrel-d3(acetate-d3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the conditions required for its reactions, and the products of its reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用

Platelet Aggregation Inhibition : Prasugrel is known for its potent inhibition of platelet aggregation. It blocks the platelet P2Y12 receptor more effectively than its predecessor, clopidogrel, which is beneficial in preventing arterial blockages (Wang, Zhao, & Xu, 2010).

Metabolism and Elimination : The metabolism of Prasugrel in humans involves extensive processing, first by hydrolysis to a thiolactone, followed by ring opening to form its active metabolite. This process is crucial for its effectiveness as an antiplatelet agent (Farid et al., 2007).

Use in Acute Coronary Syndromes : Prasugrel, in combination with aspirin, is recommended for patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI), highlighting its significance in managing heart-related emergencies (Hill et al., 2010).

Pharmacokinetics in Different Age Groups : Research shows that the pharmacokinetics of prasugrel's active metabolite is consistent across different age groups, which is vital for its use in a diverse patient population (Small et al., 2009).

Biotransformation by Carboxylesterases : The conversion of prasugrel to its active metabolite involves human carboxylesterases, an essential step for its activation and subsequent antiplatelet action (Williams et al., 2008).

Comparison with Other Antiplatelet Agents : Studies have compared prasugrel with other antiplatelet agents like clopidogrel, showing its superior efficacy in preventing ischemic events in specific patient groups, such as those with diabetes mellitus (Angiolillo, Bates, & Bass, 2008).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or reactivity.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

特性

CAS番号 |

1127253-02-4 |

|---|---|

製品名 |

(±)-Prasugrel-d3(acetate-d3) |

分子式 |

C20H17D3FNO3S |

分子量 |

376.46 |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

150322-43-3 (unlabelled) |

同義語 |

(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |

タグ |

Prasugrel Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)